N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-25-19-11-13-23(14-19)18-8-4-16(5-9-18)20(24)22-12-10-15-2-6-17(21)7-3-15/h2-9,19H,10-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRSSKXZKWZIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include fluorobenzene derivatives and methoxypyrrolidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in Sigma Receptor Targeting
Compound A : [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide)
- Key Features : Piperidine ring, iodinated aromatic ring, methoxy group.
- Pharmacology: Binds sigma-1 receptors with high affinity (Kd = 5.80 nM, Bmax = 1800 fmol/mg protein in DU-145 prostate cancer cells). Demonstrates tumor-selective uptake in xenograft models .
- Comparison: The target compound replaces the piperidine with a 3-methoxypyrrolidine, which may reduce steric hindrance and alter receptor subtype selectivity.
Compound B: N-(4-fluorophenyl)-4-[(methylsulfonyl)amino]benzamide derivatives ()
- Key Features: Methylsulfonylamino group, 4-fluorophenyl substitution.
- Pharmacology : Synthesized as antiarrhythmic agents, with modifications influencing metabolic stability and ion channel interactions.
Substitution Patterns and Bioactivity
Compound C : N-[[3-(4-Fluorophenyl)-1-phenylpyrazol-4-yl]methyl]-4-nitrobenzamide ()
- Key Features : Pyrazole core, nitro group, fluorophenyl moiety.
- Pharmacology : Nitro groups often confer electrophilic properties, influencing cytotoxicity or prodrug activation.
Compound D : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide ()
- Key Features : Piperazine ring, nitro group, pyridyl substitution.
- Pharmacology : Piperazine enhances basicity, affecting blood-brain barrier penetration.
- Comparison : The target compound’s pyrrolidine-methoxy group may reduce basicity, limiting CNS effects but improving peripheral target engagement .
Physicochemical and Metabolic Properties
| Parameter | Target Compound | Compound A ([125I]PIMBA) | Compound B (Methylsulfonyl Derivative) |
|---|---|---|---|
| Aromatic Substituent | 4-(3-Methoxypyrrolidin-1-yl) | 3-Iodo-4-methoxy | 4-Methylsulfonylamino |
| Amine Group | 2-(4-Fluorophenyl)ethyl | 2-(Piperidinyl)ethyl | 4-Fluorophenyl |
| LogP (Estimated) | Moderate (~2.5–3.5) | High (~3.5–4.5) | Moderate (~2.0–3.0) |
| Metabolic Stability | Likely high (methoxy as EDG*) | Low (iodine increases weight) | Moderate (sulfonyl group prone to metabolism) |
| Therapeutic Application | Potential anticancer/sigma ligand | Diagnostic imaging/therapeutic | Antiarrhythmic |
*EDG = Electron-donating group.
Research Findings and Implications
- Sigma Receptor Affinity : The target compound’s fluorophenyl and benzamide motifs mirror sigma-1 ligands like [125I]PIMBA, suggesting possible anticancer utility. However, the 3-methoxypyrrolidine may shift selectivity toward sigma-2 receptors, which are overexpressed in proliferating tumors .
- Metabolic Advantages : Compared to nitro or sulfonyl-containing analogs, the methoxy-pyrrolidine group may reduce oxidative metabolism, extending half-life .
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide, also known by its chemical formula , is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula :
- SMILES Notation : CCOC(=O)NC@HC(=O)N2CC(C(C)C(=O)N(C(C)(C)C(=O)N(C(C)(C)=O)))C(=O)N2
The compound exhibits activity as a selective inhibitor of certain biological pathways, particularly those involving G-protein-coupled receptors (GPCRs). GPCRs are crucial in mediating various physiological responses and are significant targets in drug development.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this benzamide have shown enhanced potency against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29) cell lines .
- Neuroprotective Effects : The compound's structural features suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
- Cardiovascular Implications : Given its interaction with platelet function via GPCR modulation, this compound may influence cardiovascular health by affecting platelet aggregation and thrombus formation .
In Vitro Studies
Recent in vitro studies have demonstrated that derivatives of similar benzamide structures exhibit significant cytotoxicity. For example, a study reported that certain synthesized compounds showed greater potency than the standard chemotherapeutic agent cisplatin against multiple cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structure:
- The presence of the fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability.
- The methoxypyrrolidine moiety may contribute to receptor binding affinity and selectivity.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Compound A | Structure A | 5.0 | MDA-MB-231 |
| Compound B | Structure B | 10.0 | SUIT-2 |
| This compound | TBD | TBD |
Note: Further studies are required to determine the exact IC50 values for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
